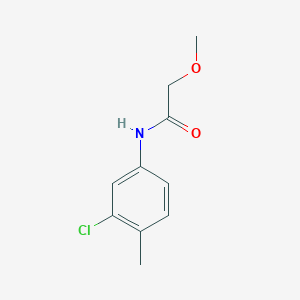![molecular formula C16H18BrNO2S B311163 4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B311163.png)
4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C16H18BrNO2S and a molecular weight of 368.29 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the benzenesulfonamide group and a sec-butyl group attached to the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Sulfonamidation: The formation of the sulfonamide group involves the reaction of the brominated benzene derivative with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these processes include dichloromethane, toluene, and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or sulfur trioxide.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sulfur trioxide), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a sec-butyl group.
4-bromo-N-(2-ethylphenyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a sec-butyl group.
4-bromo-N-(2-isopropylphenyl)benzenesulfonamide: Similar structure but with an isopropyl group instead of a sec-butyl group.
Uniqueness
4-BROMO-N-[2-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18BrNO2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-N-(2-butan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3 |
InChI Key |
GNVFTAPQSCGXOY-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B311084.png)


![Ethyl 3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B311087.png)








![3-methoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311103.png)
